6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
“6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C12H14ClN5O2 . It has an average mass of 295.725 Da and a monoisotopic mass of 295.083588 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 535.5±60.0 °C at 760 mmHg, and a flash point of 277.7±32.9 °C . It has 7 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds . Its polar surface area is 95 Å2 .Scientific Research Applications
Synthesis and Material Science Applications
- Conjugated Oligoazomethines Synthesis : Research on the synthesis of conjugated and non-conjugated oligoazomethines, which include triazine derivatives, has shown that these compounds exhibit strong inter-macromolecular interactions. These properties suggest their potential application in the development of novel materials with unique photophysical properties (Machado et al., 2009).
- Polymer Science : A study focused on the synthesis of formaldehyde polymers incorporating substituted triphenoxy and triphenyl derivatives of 1,3,5-triazine demonstrated the potential of these compounds in creating advanced polymeric materials. Such materials could have applications in various industries due to their unique properties (Ninagawa et al., 1979).
Chemical and Biological Investigations
- Antimicrobial Activity : Derivatives of 1,3,5-triazine, including those with a chloromethyl group, have been synthesized and tested for their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kushwaha & Sharma, 2022).
- Metal Complexes for Biological Applications : Research into the synthesis of metal complexes with triazine derivatives has been conducted, focusing on their potential in medicinal chemistry. These complexes have shown promising efficiencies in vitro against human cancer cell lines, indicating their potential as novel therapeutic agents (Al-Khodir et al., 2019).
Environmental Applications
- Herbicide Dissipation in Soil : Studies on the dissipation kinetics of soil-applied herbicides, including triazine derivatives, have provided valuable insights into their environmental behavior. This research is crucial for understanding the environmental impact of such compounds and developing strategies for their safe use and disposal (Baer & Calvet, 1999).
properties
IUPAC Name |
6-(chloromethyl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2/c1-19-7-3-4-9(20-2)8(5-7)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMITMUUQVAMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325464 | |
Record name | 6-(chloromethyl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662312 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
689754-28-7 | |
Record name | 6-(chloromethyl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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